molecular formula C19H21FN2OS B2689507 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone CAS No. 1421449-90-2

2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2689507
CAS No.: 1421449-90-2
M. Wt: 344.45
InChI Key: GRWYCKXPSLUILD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate, which is then reacted with pyridine-2-thiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
  • 2-(4-Bromophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
  • 2-(4-Methylphenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Uniqueness

Compared to its analogs, 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-17-6-4-15(5-7-17)13-19(23)22-11-8-16(9-12-22)14-24-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWYCKXPSLUILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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